

Molecular weight and formula of Tributylmethylammonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium*

Cat. No.: *B1194469*

[Get Quote](#)

An In-depth Technical Guide to **Tributylmethylammonium** Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium chloride, a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial domains. Its utility as a phase-transfer catalyst, an ionic liquid, and a research chemical in drug development underscores the importance of a comprehensive understanding of its physicochemical properties and experimental applications. This guide provides an in-depth overview of **Tributylmethylammonium** chloride, including its core molecular data, detailed experimental protocols, and a visual representation of a common experimental workflow.

Core Molecular and Physical Data

A summary of the key quantitative data for **Tributylmethylammonium** chloride is presented in Table 1. This information is fundamental for its application in experimental settings, influencing everything from reaction stoichiometry to analytical method development.

Property	Value	References
Molecular Formula	C ₁₃ H ₃₀ ClN	[1] [2] [3] [4] [5]
Molecular Weight	235.84 g/mol	[1] [2] [3] [4] [5]
CAS Number	56375-79-2	[2] [3] [4] [5]
Appearance	Colorless viscous liquid or crystals	[1]
Melting Point	-33 °C (liquid form) to 95-99 °C (solid form)	[1] [5]
Boiling Point	152 °C	[1]
Density	0.964 g/mL	[1] [5]
Solubility in H ₂ O	Miscible	[1]

Experimental Protocols

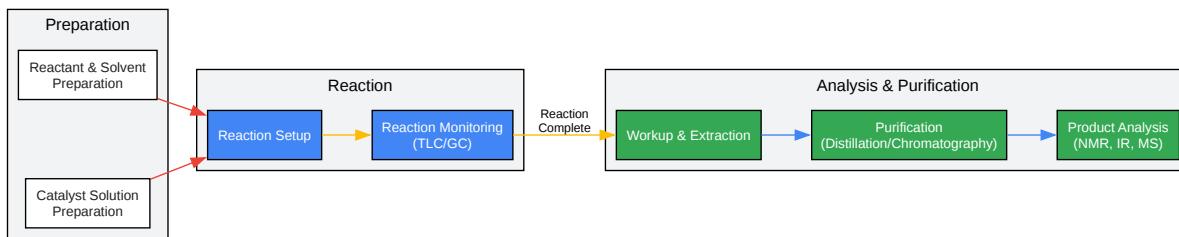
Tributylmethylammonium chloride is frequently utilized as a phase-transfer catalyst. Below is a detailed experimental protocol for a typical phase-transfer catalyzed nucleophilic substitution reaction.

Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide

Objective: To synthesize benzyl cyanide from benzyl chloride and sodium cyanide using **Tributylmethylammonium** chloride as a phase-transfer catalyst.

Materials:

- Benzyl chloride
- Sodium cyanide (NaCN)
- **Tributylmethylammonium** chloride


- Toluene
- Deionized water
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of sodium cyanide in 50 mL of deionized water.
- Addition of Catalyst and Reactant: To the aqueous solution, add 1.0 g of **Tributylmethylammonium** chloride. Begin vigorous stirring to ensure proper mixing of the aqueous and organic phases. Add a solution of 12.6 g of benzyl chloride in 50 mL of toluene to the flask.
- Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated from the aqueous layer.
- Extraction: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine solution.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating the efficacy of a phase-transfer catalyst like **Tributylmethylammonium** chloride in a given chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a phase-transfer catalyzed reaction.

This technical guide provides essential information for the effective utilization of **Tributylmethylammonium** chloride in a research and development setting. The provided data, protocols, and workflow diagrams are intended to facilitate experimental design and execution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. Tributylmethylammonium chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]
- 5. innospk.com [innospk.com]
- To cite this document: BenchChem. [Molecular weight and formula of Tributylmethylammonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194469#molecular-weight-and-formula-of-tributylmethylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com